Lipophilicity and Membrane Partitioning
The ethyl ester modification of 1-hydroxy-2-naphthoate significantly enhances lipophilicity relative to the parent acid and the methyl ester congener. The predicted octanol-water partition coefficient (ACD/LogP) for ethyl 1-hydroxy-2-naphthoate is 4.00 , compared to 3.34 for methyl 1-hydroxy-2-naphthoate and an estimated logP of 3.196 for the free acid, 1-hydroxy-2-naphthoic acid . This increase in logP of 0.66 units over the methyl ester and approximately 0.80 units over the acid corresponds to a theoretical ~4.6-fold and ~6.3-fold increase in lipophilicity, respectively. Concurrently, the predicted aqueous solubility at 25 °C, estimated from logKow, is 30.87 mg/L , representing a reduction in water solubility relative to the more polar acid.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | ACD/LogP = 4.00; Water Solubility (estimated) = 30.87 mg/L at 25 °C |
| Comparator Or Baseline | Methyl 1-hydroxy-2-naphthoate: ACD/LogP = 3.34; 1-Hydroxy-2-naphthoic acid: LogP ~3.196 (estimated) |
| Quantified Difference | ΔLogP (Ethyl vs. Methyl) = +0.66; ΔLogP (Ethyl vs. Acid) ≈ +0.80 |
| Conditions | Predicted values generated using ACD/Labs Percepta Platform and EPISuite (KOWWIN v1.67, WSKOW v1.41). |
Why This Matters
This quantifiable difference in lipophilicity informs solvent selection for synthesis, guides extraction protocol design, and predicts differential cellular permeability in biological assays, making ethyl 1-hydroxy-2-naphthoate a distinct choice when a moderately lipophilic naphthoate scaffold is required.
